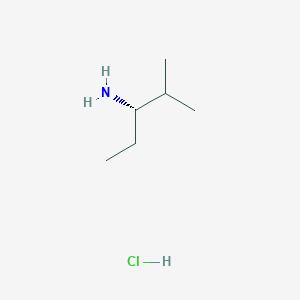
(S)-1-Ethyl-2-methylpropylamine HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its molecular formula, structural formula, and IUPAC name. It may also include information about its appearance (solid, liquid, color, etc.) and odor.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including bond lengths and angles, and the spatial arrangement of atoms. Tools like X-ray crystallography and NMR spectroscopy are often used for this purpose.Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes studying its reactivity, stability, and the products it forms during chemical reactions.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and various spectroscopic properties.Aplicaciones Científicas De Investigación
Synthesis of Complex Chemical Compounds :
- A study by Rouchaud, Gustin, and Moulard (2010) described a method for synthesizing 5-amino-3 (1-ethyl-1-methylpropyl)isoxazol, demonstrating the role of (S)-1-Ethyl-2-methylpropylamine HCl in the synthesis of complex organic compounds Rouchaud, Gustin, & Moulard, 2010.
Dental Applications :
- Research by Abunawareg et al. (2017) explored the use of 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (a compound related to (S)-1-Ethyl-2-methylpropylamine HCl) in dentistry, specifically its impact on resin-dentin bond strength and nanoleakage in dental adhesives Abunawareg et al., 2017.
Catalysis and Polymerization :
- Jutzi and Redeker (1997) investigated the recycling of a titanocene precatalyst, highlighting the significant role of the (diisopropylamino)ethyl side chain in the stability and efficiency of the catalyst, relevant to (S)-1-Ethyl-2-methylpropylamine HCl Jutzi & Redeker, 1997.
Chemical Warfare Agent Research :
- Rohrbaugh (1998) conducted a study on the characterization of the reaction product of VX, a nerve agent, with water, where compounds related to (S)-1-Ethyl-2-methylpropylamine HCl were used in the analysis Rohrbaugh, 1998.
Medicinal Chemistry :
- Nichols et al. (1986) synthesized and evaluated the alpha-ethyl phenethylamine derivative 1-(1,3-benzodioxol-5-yl)-2-butanamine, related to (S)-1-Ethyl-2-methylpropylamine HCl, as a potential therapeutic agent Nichols et al., 1986.
Corrosion Inhibition Studies :
- Karakus, Şahin, and Bilgiç (2005) researched the use of various dithiophosphonic acid monoesters as corrosion inhibitors, where related compounds to (S)-1-Ethyl-2-methylpropylamine HCl played a significant role Karakus, Şahin, & Bilgiç, 2005.
Safety And Hazards
This involves understanding the potential risks associated with handling and disposing of the compound. It includes its toxicity, flammability, environmental impact, and any precautions that need to be taken while handling it.
Direcciones Futuras
This involves predicting or proposing future research directions. It could be based on the current limitations or potential applications of the compound.
For a specific compound like “(S)-1-Ethyl-2-methylpropylamine HCl”, you would need to refer to scientific literature or databases. If the compound is novel or less-studied, experimental studies might be needed to gather this information. Please consult with a chemist or a researcher in the field for more specific information.
Propiedades
IUPAC Name |
(3S)-2-methylpentan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.ClH/c1-4-6(7)5(2)3;/h5-6H,4,7H2,1-3H3;1H/t6-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELJVUCNNBUHJE-RGMNGODLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(C)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-2-methylpentan-3-amine Hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

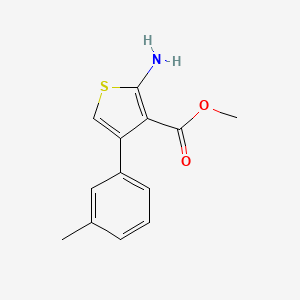
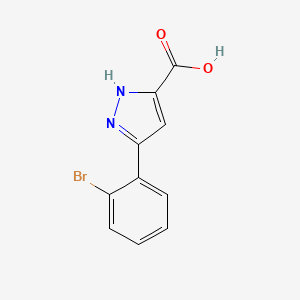
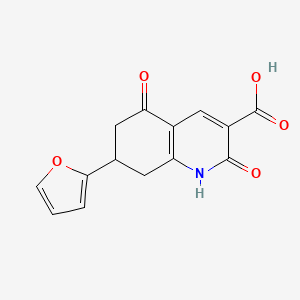


![1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B2405275.png)
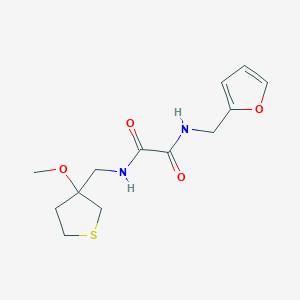

![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2405279.png)
![(Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2405281.png)

![[4-[2-(4-Methylpyrazol-1-yl)ethyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2405286.png)
![Propan-2-yl 2-[4-[(4-bromophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2405288.png)
![2-((2-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2405289.png)